molecular formula C14H19N3 B12684661 N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline CAS No. 85959-33-7

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline

Cat. No.: B12684661
CAS No.: 85959-33-7
M. Wt: 229.32 g/mol
InChI Key: YQMJEAFUKUYATB-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is a synthetic organic compound of significant interest in medicinal and supramolecular chemistry research. This molecule features an aniline derivative linked to a 2-methylimidazole group via an ethyl chain. The imidazole ring is an electron-rich, aromatic heterocycle present in many biological molecules, such as the amino acid histidine, and is known for its ability to engage in a variety of noncovalent interactions, including coordination bonds, hydrogen bonds, and π-π stacking . This versatility makes imidazole-containing compounds valuable building blocks for constructing supramolecular complexes with various inorganic or organic ions and molecules . In a research context, this compound shows potential for development in several areas. Its structure suggests possible utility as a ligand in the synthesis of metal-based complexes, which are explored for their anticancer and antimicrobial properties . The specific substitution pattern on the imidazole and aniline rings may allow researchers to fine-tune the compound's physicochemical properties and biological activity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

85959-33-7

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-ethyl-N-[2-(2-methylimidazol-1-yl)ethyl]aniline

InChI

InChI=1S/C14H19N3/c1-3-16(14-7-5-4-6-8-14)11-12-17-10-9-15-13(17)2/h4-10H,3,11-12H2,1-2H3

InChI Key

YQMJEAFUKUYATB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C=CN=C1C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline typically involves the reaction of N-ethyl aniline with 2-(2-methyl-1H-imidazol-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Imidazole Moieties

2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5)
  • Structure : Lacks the ethyl and ethyl-imidazole substituents, with the imidazole directly attached to the aniline’s ortho position.
  • Properties : Melting point (mp) 132.5–134.5°C, higher than the para isomer (mp 119.5–121.5°C) due to crystallinity differences .
  • Applications : Used as a building block in heterocyclic chemistry; simpler structure may limit steric hindrance in reactions compared to the target compound.
3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1)
  • Structure : Contains a sulfanyl (-S-) linker between the ethyl group and imidazole.
  • No mp data available, but the sulfanyl group likely reduces volatility .
  • Applications : Intermediate in pharmaceutical synthesis; sulfur could facilitate nucleophilic substitutions.
2-[2-(1H-Imidazol-1-yl)ethoxy]aniline (CAS 464913-73-3)
  • Structure : Ethoxy spacer between aniline and imidazole.
  • Properties : Increased flexibility due to the ether linkage; molecular weight 203.24 g/mol .
  • Applications: Potential use in drug design where conformational flexibility is advantageous.

Benzimidazole Derivatives

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline
  • Structure : Benzimidazole replaces imidazole, introducing a fused benzene ring.
  • Molecular weight 263.33 g/mol .
  • Applications : Likely used in materials science or as a ligand due to extended conjugation.

Azo Dyes and Markers

Solvent Yellow 124 (N-Ethyl-N-[2-(1-isobutoxyethoxy)ethyl]-4-(phenylazo)aniline)
  • Structure : Phenylazo group (-N=N-) and isobutoxyethoxy chain.
  • Properties : Azo group imparts intense coloration; used as a kerosene marker .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (CAS 85959-33-7) C₁₄H₁₈N₃ 228.32 Not reported Ethyl, 2-methylimidazole
2-(2-Methylimidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 132.5–134.5 Imidazole, aniline
Solvent Yellow 124 C₂₁H₂₈N₄O₂ 368.47 Not reported Phenylazo, ether, ethyl
3-{1-[(1-Methylimidazol-2-yl)sulfanyl]ethyl}aniline C₁₂H₁₅N₃S 233.33 Not reported Sulfanyl, imidazole

Biological Activity

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline, also known by its CAS number 85959-33-7, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19N3
  • Molecular Weight : 229.321 g/mol
  • CAS Number : 85959-33-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block for many bioactive compounds.

Study on Anticancer Properties

A study explored the anticancer properties of imidazole derivatives, suggesting that compounds similar to this compound may induce apoptosis in cancer cell lines. For instance, derivatives with similar structures showed IC50 values indicating significant cytotoxicity against various cancer cell lines, including MCF7 and U87 glioblastoma cells .

In Vivo Studies

In vivo studies have demonstrated that certain imidazole-containing compounds can suppress tumor growth in animal models. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation pathways . While direct studies on this compound are scarce, its structural analogs provide insights into its potential effects.

Safety and Toxicity

The safety profile of this compound is not extensively documented. However, general toxicity assessments for similar compounds indicate that while low concentrations may exhibit therapeutic effects, higher concentrations could lead to cytotoxicity. Further studies are required to establish a clear safety profile for this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline?

A typical approach involves coupling aniline derivatives with imidazole-containing alkyl halides. For example, nitro-substituted intermediates can be reduced using tin(II) chloride under reflux, followed by purification via flash chromatography or reverse-phase HPLC . This method ensures high purity while avoiding side reactions from competing nucleophiles.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substitution patterns and imidazole ring integration.
  • FT-IR : To identify N-H (aniline) and C-N (imidazole) stretches.
  • LC-MS : For molecular weight validation and purity assessment. Chromatographic methods (e.g., HPLC) are critical for resolving structural analogs, as noted in studies of related imidazolyl-aniline derivatives .

Q. How can researchers address solubility challenges during experimental workflows?

The compound’s solubility varies with pH and solvent polarity. Use polar aprotic solvents (e.g., DMSO) for NMR, and optimize mobile-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) for LC-MS to enhance detection .

Advanced Research Questions

Q. How can coupling efficiency between ethylamine and 2-(2-methyl-1H-imidazol-1-yl)ethyl groups be optimized?

Advanced strategies include:

  • Catalytic Systems : Palladium-mediated cross-coupling to enhance regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield.
  • Kinetic Studies : Monitor intermediates via in situ IR to identify rate-limiting steps. Contradictions in yield data (e.g., vs. steric hindrance) may arise from competing N-alkylation pathways, requiring controlled stoichiometry .

Q. What crystallographic refinement methods resolve ambiguities in structural data?

High-resolution X-ray diffraction paired with SHELXL refinement (e.g., twin correction and anisotropic displacement parameters) can resolve disorder in the ethyl-imidazole moiety. SHELXTL pipelines are robust for handling small-molecule datasets with complex substituents .

Q. How does the imidazole ring influence the compound’s reactivity in electrophilic substitution reactions?

Computational modeling (DFT or MD simulations) predicts electron-donating effects from the imidazole ring, directing electrophiles to the para position of the aniline. Experimental validation via bromination or nitration can confirm regioselectivity .

Q. What strategies mitigate decomposition during long-term storage?

Stability studies under varied conditions (light, humidity, temperature) reveal that lyophilization and storage under inert gas (argon) at -20°C minimize oxidation. Impurity profiling via GC-MS identifies degradation byproducts (e.g., imidazole ring cleavage) .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Purity Verification : Re-crystallize from ethanol/water mixtures and re-analyze via DSC.
  • Batch Variability : Trace metal contaminants (e.g., tin residues from synthesis) may alter thermal properties. ICP-MS screening is recommended .
  • Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to resolve polymorphic ambiguities .

Q. What computational tools predict biological interactions of this compound?

Molecular docking (AutoDock Vina) against targets like histamine receptors or cytochrome P450 enzymes can prioritize in vitro assays. QSAR models trained on imidazole-containing analogs improve binding affinity predictions .

Methodological Recommendations

Q. How to design controlled studies for assessing catalytic activity in imidazole-functionalized anilines?

  • Control Groups : Use unsubstituted aniline and 2-methylimidazole as benchmarks.
  • Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to track reaction progress.
  • Isotopic Labeling : 15^{15}N-labeled intermediates clarify mechanistic pathways in NMR studies .

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